2-PHENYL-5-PIPERIDINO-3-PENTYN-2-OL
Description
2-Phenyl-5-piperidino-3-pentyn-2-ol is a tertiary alcohol with a complex alkyne-piperidine backbone and a phenyl substituent. Its structure combines aromatic, alkyne, and heterocyclic moieties, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and fragrance chemistry.
Properties
IUPAC Name |
2-phenyl-5-piperidin-1-ylpent-3-yn-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-16(18,15-9-4-2-5-10-15)11-8-14-17-12-6-3-7-13-17/h2,4-5,9-10,18H,3,6-7,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJPECDPEBOUBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CCN1CCCCC1)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5-piperidino-3-pentyn-2-ol typically involves the reaction of piperidine with phenylacetylene under specific conditions. One common method is the Grignard reaction, where phenylmagnesium bromide reacts with a suitable precursor to form the desired product . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-5-piperidino-3-pentyn-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halides and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-phenyl-5-piperidino-3-pentyn-2-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research focuses on its potential as a pharmaceutical agent due to its structural similarity to known drugs.
Industry: It is utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-phenyl-5-piperidino-3-pentyn-2-ol involves its interaction with specific molecular targets and pathways. The piperidine ring and phenyl group contribute to its binding affinity and activity at target sites. The compound may modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybridized functional groups, which differentiate it from simpler alcohols or alkynes. Below is a comparative analysis with three structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Research Findings and Data Gaps
- Pharmacological Potential: Piperidine derivatives are common in CNS drugs, but the alkyne group in this compound may introduce unexplored pharmacokinetic interactions.
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